2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate 2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate
Brand Name: Vulcanchem
CAS No.: 843673-49-4
VCID: VC8139438
InChI: InChI=1S/C10H7BrN2O4/c11-6-1-2-7(12-5-6)10(16)17-13-8(14)3-4-9(13)15/h1-2,5H,3-4H2
SMILES: C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)Br
Molecular Formula: C10H7BrN2O4
Molecular Weight: 299.08 g/mol

2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate

CAS No.: 843673-49-4

Cat. No.: VC8139438

Molecular Formula: C10H7BrN2O4

Molecular Weight: 299.08 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate - 843673-49-4

Specification

CAS No. 843673-49-4
Molecular Formula C10H7BrN2O4
Molecular Weight 299.08 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-2-carboxylate
Standard InChI InChI=1S/C10H7BrN2O4/c11-6-1-2-7(12-5-6)10(16)17-13-8(14)3-4-9(13)15/h1-2,5H,3-4H2
Standard InChI Key MYMPMJUUVLMQLG-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)Br
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyrrolidine-2,5-dione (succinimide) ring with a 5-bromo-substituted picolinate ester. The succinimide group contributes electron-withdrawing properties, while the bromine atom at the 5-position of the pyridine ring introduces steric and electronic effects that influence reactivity. Key structural identifiers include:

PropertyValue
IUPAC Name(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-2-carboxylate
SMILESC1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)Br
InChI KeyMYMPMJUUVLMQLG-UHFFFAOYSA-N
Molecular FormulaC10_{10}H7_{7}BrN2_{2}O4_{4}
Molecular Weight299.08 g/mol

The crystal structure remains undetermined, but computational models predict planar geometry for the pyridine ring and a puckered conformation for the succinimide moiety .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The primary synthesis involves coupling 2,5-dioxopyrrolidine (succinimide) with 5-bromopicolinic acid via esterification. This reaction typically employs carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or tetrahydrofuran (THF). A representative procedure is as follows:

  • Activation: 5-Bromopicolinic acid is treated with EDC and N-hydroxysuccinimide (NHS) to form an active ester intermediate.

  • Coupling: The intermediate reacts with 2,5-dioxopyrrolidine under inert atmosphere at 0–25°C.

  • Purification: Crude product is isolated via filtration and recrystallized from ethanol/water mixtures.

Yields range from 60–75%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

Alternative Methodologies

Recent advances explore microwave-assisted synthesis to reduce reaction times. For instance, irradiating the reaction mixture at 100°C for 10 minutes in DMF increases yield to 85% while minimizing side products . Additionally, enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) offers a greener alternative, though scalability remains challenging .

Applications in Chemical and Pharmaceutical Research

Role in Organic Synthesis

The compound serves as a versatile electrophilic reagent due to its activated ester group. Key applications include:

  • Peptide Modification: The succinimide ester reacts selectively with primary amines, enabling conjugation of picolinate derivatives to peptides or proteins .

  • Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitating access to bipyridine scaffolds .

Comparative Analysis with Structural Isomers

4-Bromopicolinate Isomer

The 4-bromo isomer (CAS No. 2804663-42-9) shares the same molecular formula but differs in bromine placement. Key contrasts include:

Property5-Bromo Isomer4-Bromo Isomer
Reactivity in CouplingHigher electrophilicity at C2Reduced steric hindrance at C3
Melting Point152–154°C (predicted)Not reported
Synthetic UtilityPreferred for CDK inhibitorsUsed in fluorescence probes

The 5-bromo derivative’s superior performance in kinase inhibitor synthesis arises from its optimized halogen bonding geometry .

Recent Advances and Future Directions

Patent Landscape

The 2025 Google Patent entry CA2734415A1 highlights picolinamide-based kinase inhibitors, with 5-bromo derivatives showing nanomolar IC50_{50} values against CDK2/4/6. This aligns with trends in targeted cancer therapies, where bromine’s hydrophobicity improves blood-brain barrier penetration .

Emerging Applications

Ongoing studies explore the compound’s utility in:

  • PROTACs: As a linker for proteolysis-targeting chimeras, leveraging its amine-reactive ester .

  • Diagnostic Imaging: Radiolabeling with 76^{76}Br for positron emission tomography (PET) .

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